4-Fluoro-2-methoxy-N-methyl-5-nitroaniline
Description
Context of Aromatic Nitro Compounds in Advanced Organic Synthesis
Aromatic nitro compounds are foundational building blocks in organic synthesis, primarily due to the versatile reactivity of the nitro group. chemicalbook.com This strong electron-withdrawing group can be readily transformed into a variety of other functional groups, most notably amines, which are precursors to a vast array of pharmaceuticals, dyes, and agrochemicals. The presence of a nitro group also influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. The synthesis of complex molecular frameworks often relies on the strategic placement and subsequent conversion of nitro groups, making them indispensable tools for the synthetic chemist.
Importance of Fluorinated, Methoxylated, and N-Methylated Anilines in Chemical Research
The incorporation of specific functional groups such as fluorine, methoxy (B1213986), and N-methyl moieties into aniline (B41778) structures imparts unique and often desirable properties.
Fluorinated Anilines: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry. researchgate.net The high electronegativity and small size of the fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.net
Methoxylated Anilines: The methoxy group, an electron-donating substituent, can influence the electronic environment of the aniline ring, affecting its reactivity and basicity. pearson.com This group is prevalent in many natural products and pharmaceuticals, where it can participate in key binding interactions with biological receptors.
N-Methylated Anilines: N-methylation of anilines is a crucial transformation in the synthesis of many biologically active compounds. echemi.com The addition of a methyl group to the nitrogen atom can modulate a molecule's lipophilicity, basicity, and metabolic profile, thereby fine-tuning its pharmacological activity. echemi.com
The combination of these functionalities in a single aniline scaffold allows for the precise tuning of its chemical and biological properties, making such compounds highly valuable in drug discovery and materials science.
Structural and Electronic Features of 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline within Chemical Design
This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that dictate its chemical behavior. The interplay of these substituents creates a distinct electronic landscape on the aniline ring.
The nitro group (-NO₂) at the 5-position is a powerful electron-withdrawing group, significantly decreasing the electron density of the aromatic ring through both inductive and resonance effects. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
The methoxy group (-OCH₃) at the 2-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the nitro group. Its position ortho to the N-methylamino group can also introduce steric effects that may influence the molecule's conformation and reactivity.
The fluorine atom at the 4-position is a highly electronegative, electron-withdrawing group primarily through induction. However, it can also exhibit a weak electron-donating resonance effect. The net effect of fluorine on the reactivity of the aromatic ring is complex and context-dependent.
The N-methylamino group (-NHCH₃) is an electron-donating group, though its donating capacity is modulated by the other substituents. The presence of the methyl group, compared to a primary amine, slightly increases the electron-donating ability and steric bulk around the nitrogen atom.
The collective electronic effects of these substituents make this compound a molecule with a highly polarized aromatic ring, predisposing it to specific chemical transformations. The understanding of these electronic features is crucial for its strategic use in the design and synthesis of more complex target molecules.
| Property | Value |
| Molecular Formula | C₈H₉FN₂O₃ |
| Molecular Weight | 200.17 g/mol |
| IUPAC Name | 4-fluoro-5-methoxy-N-methyl-2-nitroaniline |
| SMILES | CNC1=CC(=C(C=C1N+[O-])F)OC |
Data sourced from PubChem CID 176462532. nih.gov
Overview of Current Academic Research Trajectories in Substituted Nitroaniline Chemistry
Current research in the field of substituted nitroaniline chemistry is multifaceted, with several key trajectories:
Development of Novel Synthetic Methodologies: A significant area of research focuses on the development of more efficient, selective, and environmentally benign methods for the synthesis of substituted nitroanilines. This includes the exploration of new catalysts and reaction conditions for nitration, amination, and functional group interconversion.
Applications in Medicinal Chemistry: Substituted nitroanilines continue to be important intermediates in the synthesis of new therapeutic agents. chemicalbook.comguidechem.com Research is ongoing to design and synthesize novel nitroaniline derivatives with potential applications as anticancer, antimicrobial, and antiviral agents.
Materials Science: The unique electronic properties of substituted nitroanilines make them attractive candidates for applications in materials science, particularly in the development of nonlinear optical (NLO) materials, dyes, and pigments.
Theoretical and Mechanistic Studies: Computational studies are increasingly being employed to understand the structure-property relationships of substituted nitroanilines. These studies provide insights into their electronic structure, reactivity, and spectroscopic properties, which aids in the rational design of new molecules with desired characteristics.
The continued exploration of substituted nitroanilines is expected to yield new discoveries and applications across various scientific disciplines.
Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2O3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-N-methyl-5-nitroaniline |
InChI |
InChI=1S/C8H9FN2O3/c1-10-6-4-7(11(12)13)5(9)3-8(6)14-2/h3-4,10H,1-2H3 |
InChI Key |
OJYSIZJDVILBSX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 2 Methoxy N Methyl 5 Nitroaniline
Strategies for Constructing the Substituted Anilino-Aromatic Core
The assembly of the 4-fluoro-2-methoxy-5-nitroaniline (B580436) scaffold can be achieved through several strategic pathways. The two principal approaches involve either the nitration of a pre-functionalized aniline (B41778) derivative or the construction of the ring system via nucleophilic aromatic substitution.
A common and direct route to the 4-fluoro-2-methoxy-5-nitroaniline core is the electrophilic aromatic substitution, specifically nitration, of a suitably substituted precursor like 4-fluoro-2-methoxyaniline (B49241). guidechem.com The success of this approach hinges on controlling the regioselectivity of the nitration reaction.
In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. Both the methoxy (B1213986) (-OCH3) group and the amino (-NH2) group are strong activating groups and are ortho, para-directors. youtube.com Conversely, the fluorine (-F) atom is a deactivating group due to its inductive effect but is also an ortho, para-director because of resonance.
In the precursor 4-fluoro-2-methoxyaniline, the directing effects of the substituents must be considered collectively. The powerful activating and directing influence of the methoxy and amino groups are dominant. The methoxy group at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The amino group at position 1 would direct to its ortho (positions 2 and 6) and para (position 4) positions. The fluorine at position 4 directs to its ortho positions (3 and 5).
The confluence of these directing effects strongly favors the substitution of the incoming nitro group at position 5. This position is para to the methoxy group and ortho to the fluorine atom, satisfying the directing preferences of multiple substituents and leading to the desired 4-fluoro-2-methoxy-5-nitroaniline product. guidechem.com The formation of the σ-complex, or Wheland intermediate, is a critical step in determining this outcome, and its stability is enhanced when the positive charge can be delocalized by the electron-donating methoxy and amino groups. nih.govresearchgate.net
The choice of nitrating agent and reaction conditions is critical for achieving high yields and minimizing side products. The high reactivity of the aniline ring means that direct nitration can lead to oxidation and the formation of unwanted byproducts. libretexts.orgyoutube.com
A standard nitrating mixture consists of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. nih.gov To control the reaction, conditions are often optimized. For the nitration of 4-fluoro-2-methoxyaniline, a procedure involves dissolving the aniline precursor in concentrated sulfuric acid at low temperatures (e.g., -15°C) before slowly adding a solution of potassium nitrate (B79036) (KNO3) in concentrated sulfuric acid. guidechem.com This method allows for the controlled generation of the nitronium ion, leading to a high yield of the desired product. guidechem.com
Another reported method involves dissolving the starting material, 4-fluoro-2-methoxyaniline, in dichloromethane (B109758) and adding concentrated sulfuric acid while cooling. Concentrated nitric acid is then added dropwise. sfdchem.comchemicalbook.com Maintaining low temperatures throughout the addition and stirring period is crucial to prevent over-reaction and decomposition.
| Nitrating Agent | Solvent/Acid | Temperature | Reported Yield | Reference |
|---|---|---|---|---|
| Potassium Nitrate (KNO3) | Concentrated H2SO4 | -15°C | 83.7% | guidechem.com |
| Concentrated Nitric Acid (HNO3) | Dichloromethane / Conc. H2SO4 | Ice-cooling | 93% | chemicalbook.com, sfdchem.com |
An alternative strategy for constructing the substituted aromatic core is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, like a halide. fishersci.co.ukwikipedia.org
One synthetic route starts with 2,4-difluoro-5-nitroaniline (B173925). In this molecule, the fluorine atom at position 2 is activated towards nucleophilic attack by the adjacent nitro group at position 5. By treating 2,4-difluoro-5-nitroaniline with sodium methoxide (B1231860) in methanol (B129727), the methoxide ion (CH3O-) acts as a nucleophile and displaces the fluoride (B91410) ion at the 2-position to yield 4-fluoro-2-methoxy-5-nitroaniline. chemicalbook.com This reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. fishersci.co.uk
| Starting Material | Reagent | Solvent | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|---|
| 2,4-difluoro-5-nitroaniline | Sodium methoxide (CH3ONa) | Methanol | 48 hours | 87.6% | chemicalbook.com |
Direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can be oxidized by the strong acidic and oxidizing conditions of the nitrating mixture. libretexts.org Furthermore, under strongly acidic conditions, the amino group is protonated to form an anilinium ion (-NH3+). This anilinium group is a strong deactivating group and a meta-director, which would lead to the undesired meta-nitro product. chemistrysteps.com
To circumvent these issues, the amino group is often temporarily protected. A common protection strategy is acetylation, where the aniline is treated with acetic anhydride (B1165640) to form an acetanilide (B955). libretexts.orgdoubtnut.comgoogle.com The resulting acetamido group (-NHCOCH3) is still an activating, ortho, para-directing group, but it is significantly less reactive than the amino group. doubtnut.com This moderation of reactivity allows for a more controlled nitration.
A multi-step synthesis of 4-fluoro-2-methoxy-5-nitroaniline can therefore proceed as follows:
Protection: 4-fluoro-2-methoxyaniline is reacted with acetic anhydride to form N-(4-fluoro-2-methoxyphenyl)acetamide. google.com
Nitration: The protected acetanilide is then nitrated, for example, with fuming nitric acid in sulfuric acid at low temperatures (0-5°C). The nitro group is directed to the desired position 5. google.com
Deprotection: The final step is the removal of the acetyl protecting group. This is typically achieved by acid-catalyzed hydrolysis, for instance, by heating with hydrochloric acid in methanol, to regenerate the amino group and yield the final product, 4-fluoro-2-methoxy-5-nitroaniline. chemicalbook.comgoogle.com
Nitration Pathways of Fluorinated and Methoxylated Aromatic Precursors
N-Methylation Techniques for Substituted Anilines
The final step in the synthesis of 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is the N-methylation of the aniline nitrogen. Various methods exist for the N-methylation of anilines, ranging from classical techniques to more modern catalytic approaches.
Traditional methods often employ toxic and reactive methylating agents like methyl iodide or dimethyl sulfate (B86663). nih.gov However, recent advancements have focused on greener and more selective alternatives. One prominent method is the use of methanol as the methylating agent in the presence of a catalyst. rsc.org Ruthenium complexes, for example, have been shown to effectively catalyze the N-methylation of anilines with methanol under mild conditions. rsc.org This process often operates via a hydrogen autotransfer mechanism. rsc.org Iridium and other transition metal complexes have also been utilized for the N-alkylation of amines with alcohols. nih.gov
Another environmentally benign methylating agent is dimethyl carbonate (DMC). In the presence of a catalyst such as NaY faujasite, DMC can selectively mono-N-methylate anilines with high chemoselectivity, preserving other functional groups. acs.org Other methods include the use of paraformaldehyde and H2, or leveraging the methoxy groups within lignin (B12514952) as a methyl source in specific catalytic systems. nih.govacs.org The presence of an electron-withdrawing nitro group on the aniline ring, as in 4-fluoro-2-methoxy-5-nitroaniline, can decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions for the N-methylation step. rsc.org
| Methylating Agent | Catalyst/Base System | Key Features | Reference |
|---|---|---|---|
| Methanol | Cyclometalated Ruthenium Complexes / NaOH | Mild conditions (60-120°C), selective mono-methylation. | rsc.org, nih.gov |
| Dimethyl Carbonate (DMC) | NaY faujasite | High mono-N-methyl selectivity and chemoselectivity. | acs.org |
| Lignin | LiI / Ionic Liquid | Utilizes a renewable source for methylation. | nih.gov |
Direct N-Methylation Reactions of Primary Anilines using Methylating Agents (e.g., Formaldehyde (B43269)/H2SO4, Methanol)
Direct N-methylation of primary anilines like 4-fluoro-2-methoxy-5-nitroaniline can be accomplished using common C1 sources such as formaldehyde or methanol. These methods often require specific reaction conditions to promote the desired methylation.
Formaldehyde, in combination with a reducing agent, is a classic method for N-methylation. The Eschweiler-Clarke reaction, for example, uses formaldehyde as the methyl source and formic acid as the reductant. A variation of this involves using formaldehyde with sulfuric acid. While effective, these reactions can sometimes be limited by the harsh conditions and the potential for side reactions, particularly with sensitive substrates containing nitro groups. For instance, a transition metal-free approach using formaldehyde for the N,N-dimethylation and N-methylation of primary anilines has been reported. This method is successful for anilines with electron-donating substituents, where formaldehyde serves as both the reductant and the carbon source. nih.govresearchgate.net However, the presence of a strong electron-withdrawing nitro group on the target precursor might present challenges. nih.gov
Methanol can also serve as a methylating agent, often under high temperature and pressure or in the presence of a catalyst. Non-catalytic N-methylation of aniline with supercritical methanol has been shown to produce mono-N-methylaniline with high selectivity. rsc.org The reaction rate can be enhanced by the presence of a base. rsc.org
| Methylating Agent | Conditions | Substrate Scope | Key Findings | Reference |
|---|---|---|---|---|
| Formaldehyde | Transition metal-free | Effective for anilines with electron-donating groups | Formaldehyde acts as both reductant and carbon source. | nih.gov |
| Methanol | Supercritical, 350 °C | Aniline | High selectivity for mono-N-methylation; rate increased by base. | rsc.org |
Catalytic Approaches for N-Methylation (e.g., Pt-based heterogeneous catalysts, ZrOCl2·8H2O with dimethyl carbonate)
Catalytic methods offer a more efficient and selective route to N-methylated anilines, often under milder conditions than direct methylation.
Pt-based heterogeneous catalysts: Carbon-supported platinum nanoparticles (Pt/C) have been demonstrated as effective heterogeneous catalysts for the selective N-methylation of amines and nitroarenes using methanol. sci-hub.ru This method is versatile and can be tuned for N-monomethylation of aromatic amines. sci-hub.ruresearchgate.net The reaction typically proceeds under a nitrogen atmosphere in the presence of a base. sci-hub.ru This approach could be applied directly to 4-fluoro-2-methoxy-5-nitroaniline or used in a tandem reaction starting from the corresponding dinitro compound. sci-hub.ru
ZrOCl2·8H2O with dimethyl carbonate: A highly chemoselective methodology for the N-methylation of functionalized anilines has been developed using zirconium oxychloride octahydrate (ZrOCl2·8H2O) as a catalyst with dimethyl carbonate (DMC) as a green methylating agent. acs.orgacs.org This system activates DMC at a relatively low temperature of 90 °C under aerobic conditions. acs.orgacs.org The catalyst is recyclable and has shown good activity for at least eight runs. acs.orgacs.org Given its high chemoselectivity, this method would be highly suitable for a functionalized substrate like 4-fluoro-2-methoxy-5-nitroaniline. Other catalytic systems using DMC have also been explored, including those based on zeolites and copper-zirconium bimetallic nanoparticles. nih.govresearchgate.net
| Catalyst | Methylating Agent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Pt/C | Methanol | Basic conditions, N2 atmosphere | Versatile for various N-methylation reactions, including selective mono-methylation of anilines. | sci-hub.ru |
| ZrOCl2·8H2O | Dimethyl Carbonate (DMC) | 90 °C, aerobic | Highly chemoselective, uses a green methylating agent, recyclable catalyst. | acs.orgacs.org |
| Cu-Zr Bimetallic Nanoparticles | Dimethyl Carbonate (DMC) | 180 °C, 4 h | Achieves high selectivity for N-methylated amines. | nih.gov |
Influence of Reaction Conditions on Mono- vs. Di-methylation Selectivity
A significant challenge in the N-methylation of primary anilines is controlling the reaction to selectively produce the mono-methylated product over the di-methylated byproduct. The selectivity is highly dependent on the reaction conditions and the chosen methodology.
Several factors influence this selectivity:
Catalyst and Ligand Design: In catalytic systems, the choice of metal and coordinating ligands can steer the reaction towards either mono- or di-methylation. researchgate.netresearchgate.net
Reaction Temperature: In some systems, temperature can be a critical parameter. For example, in Pt/C-catalyzed methylation of aniline with methanol, decreasing the reaction temperature can suppress di-methylation and favor the mono-methylated product. researchgate.net
Stoichiometry of Reagents: The molar ratio of the aniline substrate to the methylating agent can be adjusted to favor mono-methylation. Using a limited amount of the methylating agent can reduce the likelihood of a second methylation event.
Nature of the Substrate: The electronic and steric properties of the aniline itself play a role. The presence of electron-withdrawing groups, such as the nitro group in 4-fluoro-2-methoxy-5-nitroaniline, can decrease the nucleophilicity of the nitrogen atom, potentially slowing the rate of the second methylation step and thus favoring mono-methylation.
For instance, selective mono-N-methylation of substituted anilines has been achieved with high selectivity using methanol over certain spinel catalysts, where electronic effects of the substituents influenced the reactivity. ncl.res.in Similarly, the use of dimethyl carbonate with NaY faujasite as a catalyst has shown very high mono-N-methyl selectivity for functionalized anilines. psu.edu
Optimization of Reaction Conditions and Yields in Multi-Step Synthesis Sequences
The synthesis of this compound is inherently a multi-step process, typically starting from more readily available precursors. A common route involves the synthesis of the intermediate 4-fluoro-2-methoxy-5-nitroaniline, followed by the final N-methylation step. google.com
The precursor, 4-fluoro-2-methoxy-5-nitroaniline, can be prepared via several routes. One patented process involves the N-protection of 4-fluoro-2-methoxyaniline, followed by nitration, and subsequent deprotection. google.com The nitration step is critical, and conditions must be carefully controlled to achieve the desired regioselectivity. google.com An alternative synthesis involves the nitration of 4-fluoro-2-methoxyaniline using reagents like potassium nitrate in sulfuric acid. guidechem.com
Optimizing a multi-step synthesis involves maximizing the yield of each individual step while minimizing purification efforts between stages. uva.nlwhiterose.ac.uk This can be achieved by:
Systematic Screening: Varying parameters such as temperature, solvent, catalyst loading, and reaction time for each step to identify the optimal conditions. acs.orgnih.gov
Process Analytical Technology (PAT): Using in-line monitoring techniques to follow reaction progress and ensure consistency, which is particularly valuable in scaling up production.
Automated optimization platforms, which can rapidly screen a wide range of reaction conditions, are becoming increasingly important in developing efficient multi-step syntheses for pharmaceutical intermediates and other fine chemicals. whiterose.ac.ukacs.orgnih.gov
Green Chemistry Approaches and Continuous Flow Synthesis Methodologies for Substituted Nitroanilines
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles and continuous flow technologies offer significant advantages for the synthesis of substituted nitroanilines and their derivatives. beilstein-journals.org
Green Chemistry Approaches:
Use of Greener Reagents: Replacing toxic methylating agents like methyl iodide or dimethyl sulfate with greener alternatives such as dimethyl carbonate (DMC) or methanol is a key green strategy. acs.orgacs.org DMC is particularly noted for being a non-toxic and biodegradable reagent. acs.orgacs.org
Catalysis: Employing recyclable heterogeneous catalysts, like the aforementioned Pt/C or ZrOCl2·8H2O, reduces waste and improves the atom economy of the process. sci-hub.ruacs.orgacs.org
Safer Solvents: Choosing environmentally benign solvents or, where possible, running reactions under solvent-free conditions.
Continuous Flow Synthesis: Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers enhanced safety, better process control, and easier scalability compared to traditional batch processing. beilstein-journals.orgnih.gov This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, such as nitration reactions.
For the synthesis of substituted nitroanilines, continuous flow can be applied to both the nitration and subsequent reduction or functionalization steps. beilstein-journals.orgnih.gov For example, the reduction of aromatic nitro compounds to anilines has been successfully performed under continuous-flow conditions, offering high yields and short reaction times without the need for extensive purification. beilstein-journals.orgnih.gov Kappe's research group reported a microwave-assisted continuous-flow synthesis of anilines from nitroarenes. beilstein-journals.org Such methodologies could be adapted for the multi-step synthesis of compounds like this compound, potentially integrating the nitration, reduction (if needed), and N-methylation steps into a telescoped flow process. whiterose.ac.uknih.gov
Chemical Reactivity and Transformation Pathways of 4 Fluoro 2 Methoxy N Methyl 5 Nitroaniline
Reactivity of the N-Methylamino Group
Specific reactions involving the N-methylamino group of this molecule, such as its behavior in oxidation, alkylation, or acylation reactions, are not described in the scientific literature.
Due to the absence of specific research findings, the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure is not possible.
Alkylation and Acylation Reactions at the Nitrogen Center
The nitrogen atom of the N-methylamino group in 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.
Acylation: Acylation of the nitrogen center is a common reaction for secondary anilines. This can be achieved using acylating agents such as acyl chlorides or acid anhydrides. For instance, the precursor to the parent compound, 4-fluoro-2-methoxyaniline (B49241), readily undergoes acetylation with acetic anhydride (B1165640) to form N-(4-fluoro-2-methoxyphenyl)acetamide. This reaction is often used as a protective step in the synthesis of related compounds. It is highly probable that this compound would undergo a similar reaction with various acylating agents to form the corresponding N-acyl derivative. The reaction conditions would likely involve a base to scavenge the acidic byproduct.
A representative acylation reaction is the protection of the amino group in a related synthesis, which proceeds with high yield. For example, in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an acylation step using Boc₂O on 4-fluoro-2-methoxy-5-nitroaniline (B580436) in the presence of triethylamine (B128534) and DMAP in dichloromethane (B109758) resulted in a 90% yield of the acylated product. atlantis-press.com
| Reaction Type | Reagent | Expected Product | General Conditions |
|---|---|---|---|
| Alkylation (Methylation) | Methyl iodide (CH₃I) | 4-Fluoro-2-methoxy-N,N-dimethyl-5-nitroaniline | Presence of a non-nucleophilic base (e.g., K₂CO₃) |
| Acylation (Acetylation) | Acetic anhydride ((CH₃CO)₂O) | N-(4-Fluoro-2-methoxy-5-nitrophenyl)-N-methylacetamide | Pyridine or another non-nucleophilic base |
Protonation Behavior and Basicity Studies
The basicity of the N-methylamino group is a critical aspect of the compound's chemical character. The lone pair of electrons on the nitrogen atom can accept a proton, making the compound a weak base. The basicity of anilines is significantly influenced by the electronic nature of the substituents on the aromatic ring.
In the case of this compound, the substituents have competing effects:
Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. The methoxy (B1213986) group (-OCH₃) is a moderately activating, electron-donating group through resonance. The N-methyl group itself is also electron-donating through an inductive effect.
Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing basicity. The nitro group (-NO₂) is a very strong electron-withdrawing group through both resonance and inductive effects. The fluorine atom is an electron-withdrawing group through its inductive effect.
The strong electron-withdrawing effect of the nitro group is expected to dominate, leading to a significant reduction in the basicity of the N-methylamino group compared to aniline (B41778) or N-methylaniline. While a specific pKa value for this compound is not documented, it is anticipated to be considerably lower than that of N-methylaniline (pKa of conjugate acid ≈ 4.85). The presence of the electron-withdrawing fluorine atom would further decrease the basicity.
| Substituent | Position | Electronic Effect | Predicted Impact on Basicity |
|---|---|---|---|
| -OCH₃ | 2 | Electron-donating (resonance) | Increase |
| -F | 4 | Electron-withdrawing (inductive) | Decrease |
| -NO₂ | 5 | Strongly electron-withdrawing (resonance and inductive) | Strongly Decrease |
| -N(CH₃)H | 1 | Electron-donating (inductive from methyl group) | Increase (relative to the primary amine) |
Influence of N-Methylation on Ring Activation/Deactivation
The substituents on the benzene (B151609) ring profoundly influence its reactivity towards electrophilic aromatic substitution. Activating groups increase the rate of reaction, while deactivating groups decrease it.
Activating Groups: The methoxy group (-OCH₃) and the N-methylamino group are activating groups and are ortho, para-directing. The N-methylamino group is a stronger activator than a primary amino group due to the electron-donating inductive effect of the methyl group.
Deactivating Groups: The nitro group (-NO₂) is a strong deactivating group and is meta-directing. The fluorine atom is a weakly deactivating group but is ortho, para-directing.
Exploration of Specific Reaction Mechanisms Influenced by Substituents
The combination of substituents on the aromatic ring of this compound can lead to specific and interesting reaction mechanisms. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the presence of the strongly electron-withdrawing nitro group in a position para to the fluorine atom would activate the fluorine for displacement by a nucleophile.
The mechanism of SNAr reactions typically involves the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The nitro group plays a key role in stabilizing the negative charge of the Meisenheimer complex through resonance. While specific mechanistic studies on this compound are lacking, the principles of SNAr reactions on similar nitroaromatic compounds are well-established.
Thermal and Chemical Stability of the Compound and its Derivatives
The thermal and chemical stability of this compound is an important consideration for its handling, storage, and application in synthesis.
Thermal Stability: Nitroaromatic compounds are known to be energetic materials, and their thermal stability can be a concern. The presence of the nitro group suggests that the compound may decompose upon heating, potentially releasing toxic fumes of nitrogen oxides. byjus.com The stability of nitroanilines can be influenced by impurities. While specific data for this compound is unavailable, related compounds like N-methyl-4-nitroaniline are noted for their good thermal stability and are used as stabilizers in some applications. chemicalbook.comresearchgate.net
Chemical Stability: The compound is expected to be stable under normal storage conditions. However, it may be sensitive to strong oxidizing agents and strong acids. The presence of the fluorine atom generally enhances the chemical stability of aromatic compounds. The N-methyl group can also influence stability; for example, in some contexts, N-methylation can reduce aqueous solubility, which might affect its environmental degradation pathways. chemicalbook.com
Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 2 Methoxy N Methyl 5 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Connectivity
NMR spectroscopy is a cornerstone for the definitive structural characterization of organic molecules, offering precise insights into the connectivity and environment of each atom.
The ¹H NMR spectrum of 4-Fluoro-2-methoxy-5-nitroaniline (B580436) provides critical information about the disposition of its protons. The aromatic region of the spectrum is anticipated to display two doublets, corresponding to the two protons on the benzene (B151609) ring. The proton at the C6 position is expected to resonate at approximately 7.40 ppm with a coupling constant (J) of about 7.3 Hz, indicative of ortho-coupling to the proton at C5, which is further influenced by the adjacent fluorine atom. The proton at the C3 position is predicted to appear around 6.64 ppm, showing a larger coupling constant of approximately 12.3 Hz due to coupling with the fluorine atom at C4.
The aliphatic region is characterized by a singlet at around 3.94 ppm, which is attributable to the three protons of the methoxy (B1213986) (-OCH₃) group. The protons of the N-methyl (-NHCH₃) group are expected to produce a signal in the range of 2.8-3.0 ppm, which may appear as a doublet if coupled to the amine proton, or as a singlet depending on the solvent and exchange rate of the amine proton. The amine proton itself would likely present as a broad singlet.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (C6) | ~7.40 | d | ~7.3 |
| Aromatic H (C3) | ~6.64 | d | ~12.3 |
| Methoxy (-OCH₃) | ~3.94 | s | - |
| N-Methyl (-NHCH₃) | ~2.90 | d or s | Variable |
| Amine (-NH) | Variable | br s | - |
The ¹³C NMR spectrum is instrumental in defining the carbon skeleton of the molecule. The seven carbon atoms of this compound will each produce a distinct signal. The carbon atoms of the aromatic ring are expected to resonate in the region of 100-160 ppm. The carbon attached to the fluorine atom (C4) will exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbon atoms bonded to the electron-withdrawing nitro group (C5) and the electron-donating methoxy (C2) and amino (C1) groups will show significant shifts from the baseline aromatic carbon signal. The methoxy carbon is anticipated to appear around 55-60 ppm, while the N-methyl carbon will likely be observed in the 25-30 ppm range.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (C1-C6) | 100 - 160 |
| Methoxy (-OCH₃) | 55 - 60 |
| N-Methyl (-CH₃) | 25 - 30 |
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment and is anticipated to appear in the range of -120 to -130 ppm, relative to a standard such as CFCl₃. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the aromatic ring, as well as the methoxy and N-methyl groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. For this compound (C₈H₉FN₂O₃), the calculated exact mass is approximately 200.0597 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that corresponds closely to this value, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da). The relative abundance of these fragment ions can offer insights into the stability of the resulting cationic species.
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺ | C₈H₉FN₂O₃⁺ | ~200.0597 | Molecular Ion |
| [M - NO₂]⁺ | C₈H₉FN O⁺ | ~154.0668 | Loss of nitro group |
| [M - OCH₃]⁺ | C₇H₆FN₂O₂⁺ | ~169.0413 | Loss of methoxy group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, confirming the presence of key functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine should appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The asymmetric and symmetric stretching vibrations of the nitro group are strong indicators and are expected at approximately 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-O stretching of the methoxy group should give rise to a band around 1200-1275 cm⁻¹. The C-F bond will have a characteristic stretching vibration in the 1000-1400 cm⁻¹ region.
Raman spectroscopy will provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes. The symmetric stretching of the nitro group is often a strong band in the Raman spectrum.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| NO₂ Asymmetric Stretch | 1500 - 1550 | IR |
| NO₂ Symmetric Stretch | 1335 - 1385 | IR, Raman |
| C-O Stretch (Methoxy) | 1200 - 1275 | IR |
| C-F Stretch | 1000 - 1400 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated system.
For aromatic nitro compounds like this compound, the UV-Vis spectrum is typically characterized by multiple absorption bands. These bands arise from π → π* and n → π* electronic transitions. The π → π* transitions, which are generally of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the nitro group. The n → π* transitions are typically of lower intensity and involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and methoxy groups, and the nitrogen of the amino group) to antibonding π* orbitals.
The substituents on the aniline (B41778) ring—fluoro, methoxy, N-methyl, and nitro groups—profoundly influence the position and intensity of these absorption bands through their electronic effects (inductive and resonance). The methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups are electron-donating, while the fluoro (-F) and nitro (-NO₂) groups are electron-withdrawing. This "push-pull" arrangement across the aromatic ring leads to intramolecular charge transfer (ICT) character in the electronic transitions, often resulting in a bathochromic (red) shift of the longest wavelength absorption band compared to unsubstituted aniline. This shift indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Intensity | Contributing Orbitals |
|---|---|---|---|
| π → π* | 250-350 | High | HOMO → LUMO+n |
| Intramolecular Charge Transfer (ICT) | 350-450 | Medium to High | HOMO → LUMO |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsional angles, as well as how molecules pack together and interact in the solid state. Although a specific crystal structure for this compound has not been reported in major crystallographic databases, analysis of closely related compounds allows for a well-informed discussion of its likely structural features.
Crystal Packing Analysis and Hydrogen Bonding Networks
The crystal packing of this compound would be governed by a combination of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of a hydrogen bond donor (the N-H group is absent, but C-H groups can act as weak donors) and several acceptors (the oxygen atoms of the nitro and methoxy groups, and the fluorine atom) suggests the formation of a complex hydrogen bonding network.
In similar nitroaniline structures, N-H···O and C-H···O hydrogen bonds are common motifs that influence crystal packing. Given the N-methylation in the target compound, classical N-H···O hydrogen bonds would not be present. However, C-H···O and C-H···F interactions are expected to play a significant role in the crystal lattice. The nitro group is a particularly effective hydrogen bond acceptor. These interactions would likely link molecules into chains or sheets.
Conformational Analysis and Torsional Angles in the Solid State
The conformation of this compound in the solid state would be a balance between intramolecular steric and electronic effects and the optimization of intermolecular interactions. The torsional angles, which describe the rotation around single bonds, are key to defining the molecular conformation.
Of particular interest are the torsional angles involving the substituents relative to the benzene ring. The nitro group is often slightly twisted out of the plane of the aromatic ring to alleviate steric strain with adjacent substituents. The methoxy group also has rotational freedom around the C-O bond. The orientation of the N-methyl group will also be a key conformational feature. The planarity of the molecule is influenced by the balance between the energy cost of steric hindrance and the energy gain from maximizing π-conjugation.
Table 3: Key Torsional Angles in this compound
| Torsional Angle | Description | Expected Value Range (°) | Influencing Factors |
|---|---|---|---|
| C-C-N-O (Nitro) | Twist of the nitro group relative to the ring | 5-20 | Steric hindrance with neighboring groups |
| C-C-O-C (Methoxy) | Orientation of the methoxy group | 0-30 or 150-180 | Steric and electronic effects |
Polymorphism and its Impact on Solid-State Properties
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability. Nitroaromatic compounds, including nitroanilines, are known to exhibit polymorphism. soton.ac.ukbohrium.comacs.org
The existence of polymorphs for this compound is plausible, arising from different possible arrangements of molecules in the crystal lattice, potentially involving different hydrogen bonding patterns or conformational isomers (conformers) being "frozen" in the solid state. The specific crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorph is formed. soton.ac.uk The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphs can have different bioavailabilities. While no specific polymorphic forms of this compound have been documented, the potential for their existence is an important consideration for its solid-state characterization.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Studies of 4 Fluoro 2 Methoxy N Methyl 5 Nitroaniline
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict the three-dimensional arrangement of atoms.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. acs.orgresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient approach for determining molecular properties. acs.orgresearchgate.net
For 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline, a DFT study would typically begin with geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial molecular structure to find the arrangement with the lowest possible energy, known as the ground state geometry. The result is a detailed picture of the molecule's most stable three-dimensional shape.
Such a study would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The optimized geometry would provide precise data on the spatial relationship between the fluorine, methoxy (B1213986), methylamino, and nitro groups on the aniline (B41778) ring.
Table 1: Hypothetical Data from DFT Geometry Optimization of this compound
| Parameter | Predicted Value |
|---|---|
| Total Energy | Data not available |
| Dipole Moment | Data not available |
| Key Bond Lengths (e.g., C-F, C-NO2) | Data not available |
| Key Bond Angles (e.g., O-N-O) | Data not available |
| Dihedral Angles | Data not available |
(Note: This table illustrates the type of data that would be generated from a DFT study. Specific values for this compound are not available in published literature.)
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may be less reliable. A comprehensive theoretical investigation of this compound would ideally include such high-level calculations to corroborate DFT results and to more accurately predict properties like electron affinities and ionization potentials.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for understanding chemical bonding and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.orgwikipedia.org
The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. wikipedia.orgresearchgate.net A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, computational methods like DFT would be used to calculate the energies of these orbitals and visualize their spatial distribution. The presence of both electron-donating (methoxy, methylamino) and electron-withdrawing (fluoro, nitro) groups would significantly influence the energies and localizations of the HOMO and LUMO.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
(Note: Specific calculated values for this compound are not available in published literature.)
Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the outcome of chemical reactions. wikipedia.orgtaylorandfrancis.com According to this theory, chemical reactivity is governed by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgtaylorandfrancis.com By analyzing the distribution and symmetry of these orbitals, chemists can predict the regioselectivity and stereoselectivity of reactions. For this compound, FMO analysis would help in understanding its behavior in electrophilic and nucleophilic substitution reactions, which are common for aniline derivatives.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting various types of molecular spectra, which can then be compared with experimental data for validation.
A computational study of this compound would likely include the prediction of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. DFT calculations can determine the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.nettsijournals.com Similarly, NMR chemical shifts can be calculated to predict the appearance of ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govgithub.iouni-muenchen.denih.gov
These predicted spectra serve two main purposes. First, they can aid in the interpretation of experimentally recorded spectra, allowing for a more confident assignment of spectral features to specific molecular motions or atomic environments. Second, the agreement between predicted and experimental spectra serves as a validation of the computational model used. A close match would indicate that the calculated molecular geometry and electronic structure are accurate representations of the real molecule. To date, such a detailed computational and experimental spectroscopic validation for this compound has not been reported in the scientific literature.
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding tensors for each nucleus. From these tensors, the ¹H and ¹³C NMR chemical shifts can be determined relative to a standard reference compound, typically Tetramethylsilane (TMS).
Quantum chemical calculations are performed to optimize the molecular geometry of the compound in its ground state. researchgate.net Subsequently, GIAO-based NMR calculations are carried out using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). researchgate.net The resulting theoretical chemical shifts are then linearly correlated with experimental data. A high degree of correlation between the predicted and observed shifts serves to validate the optimized molecular structure and the computational methodology used. For this compound, this analysis would provide insights into the electronic environment of each hydrogen and carbon atom, influenced by the electron-donating methoxy and N-methyl groups and the electron-withdrawing fluoro and nitro groups.
Table 1: Illustrative Format for NMR Chemical Shift Data (¹³C and ¹H) for this compound Specific computational data for this compound is not available in the cited literature. The table demonstrates the typical format for presenting such results.
| Atom Number | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C1 | Data Not Available | Data Not Available |
| C2 | Data Not Available | Data Not Available |
| C3 | Data Not Available | Data Not Available |
| C4 | Data Not Available | Data Not Available |
| C5 | Data Not Available | Data Not Available |
| C6 | Data Not Available | Data Not Available |
| H-A | Data Not Available | Data Not Available |
| H-B | Data Not Available | Data Not Available |
Vibrational Frequency Calculations (IR, Raman) and Normal Mode Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra.
A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis. For this compound, key vibrational modes would include the asymmetric and symmetric stretching of the nitro (NO₂) group, which are expected in the regions of 1560–1490 cm⁻¹ and 1370–1310 cm⁻¹, respectively. scielo.org.za Other significant vibrations would be associated with the C-F, C-O, C-N, and C-H bonds of the aromatic ring and the methyl groups. Comparing the calculated vibrational spectrum with experimental FT-IR and FT-Raman data allows for a comprehensive understanding of the molecule's vibrational properties. scielo.org.za
Table 2: Illustrative Format for Vibrational Frequency Assignments for this compound Specific computational data for this compound is not available in the cited literature. The table demonstrates the typical format for presenting such results.
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Data Not Available | Data Not Available | NO₂ asymmetric stretch |
| Data Not Available | Data Not Available | NO₂ symmetric stretch |
| Data Not Available | Data Not Available | C-F stretch |
| Data Not Available | Data Not Available | C-H aromatic stretch |
| Data Not Available | Data Not Available | C-O-C stretch |
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction
The electronic absorption properties of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT), a method widely used to calculate excited-state properties. scielo.org.za By performing TD-DFT calculations on the optimized ground-state geometry, one can obtain key parameters such as vertical excitation energies, oscillator strengths (f), and the corresponding absorption wavelengths (λ). scielo.org.zaresearchgate.net
These theoretical results can be used to generate a simulated UV-Vis absorption spectrum, which can then be compared to an experimentally measured spectrum. scielo.org.za The analysis of the molecular orbitals involved in the primary electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) helps to characterize them as π → π* or n → π* transitions. scielo.org.za For this compound, intramolecular charge transfer (ICT) excitations between the electron-donating and electron-accepting moieties are also expected, which would significantly influence its color and electronic behavior. scielo.org.za
Table 3: Illustrative Format for Calculated Electronic Absorption Properties of this compound Specific computational data for this compound is not available in the cited literature. The table demonstrates the typical format for presenting such results.
| Calculated λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
| Data Not Available | Data Not Available | Data Not Available | HOMO -> LUMO |
| Data Not Available | Data Not Available | Data Not Available | HOMO-1 -> LUMO |
| Data Not Available | Data Not Available | Data Not Available | HOMO -> LUMO+1 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable visual tool for analyzing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net
Different values of the electrostatic potential are represented by a color spectrum, where red indicates the most negative, electron-rich regions (prone to electrophilic attack), and blue indicates the most positive, electron-poor regions (prone to nucleophilic attack). researchgate.net For this compound, the MEP surface would be expected to show significant negative potential (red/yellow) around the highly electronegative oxygen atoms of the nitro group, the oxygen of the methoxy group, and the fluorine atom. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms of the methyl groups and the aromatic ring. This map provides crucial information about where the molecule is most likely to engage in intermolecular interactions. researchgate.net
Analysis of Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizabilities
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Computational methods can be used to calculate the components of the hyperpolarizability tensor and the total molecular hyperpolarizability.
Compounds that possess both strong electron-donating groups and electron-accepting groups linked by a π-conjugated system often exhibit large β values. The structure of this compound, with its electron-donating N-methyl and methoxy groups and electron-withdrawing nitro group attached to a benzene (B151609) ring, suggests a potential for significant NLO activity. A small energy gap between the HOMO and LUMO is often correlated with a large hyperpolarizability value. researchgate.net Theoretical studies on similar nitroaniline derivatives have been performed to understand how molecular structure and intermolecular interactions influence NLO properties. researchgate.net
Table 4: Illustrative Format for Calculated Non-Linear Optical (NLO) Properties of this compound Specific computational data for this compound is not available in the cited literature. The table demonstrates the typical format for presenting such results.
| Property | Calculated Value | Units |
| Dipole Moment (μ) | Data Not Available | Debye |
| HOMO-LUMO Gap | Data Not Available | eV |
| First Hyperpolarizability (β) | Data Not Available | esu |
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The strategic placement of reactive sites and modulating functional groups on the 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline scaffold makes it an important intermediate in the synthesis of complex organic molecules. chemicalbook.comchemicalbook.commedchemexpress.comguidechem.comnordmann.global Its non-methylated analogue, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is a well-established key starting material in the production of high-value pharmaceutical compounds. sfdchem.com
Precursor to Substituted Nitrogen Heterocycles
A primary application of this structural motif is in the construction of nitrogen-containing heterocyclic systems. The non-N-methylated analog, 4-fluoro-2-methoxy-5-nitroaniline, serves as a crucial building block in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. researchgate.netcjph.com.cncjph.com.cnmdpi.com In this multi-step synthesis, the aniline (B41778) nitrogen of the intermediate attacks a chloropyrimidine core, forming a key carbon-nitrogen bond that builds the central heterocyclic structure of the final drug. cjph.com.cngoogle.com
The general synthetic utility is outlined in the reaction below, where the aniline derivative is coupled with a substituted pyrimidine (B1678525) to form a new heterocyclic product.
| Reactant A | Reactant B | Product Type | Application |
| 4-Fluoro-2-methoxy-5-nitroaniline | 3-(2-chloropyrimidin-4-yl)-1-methylindole | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine | Intermediate for Osimertinib Synthesis google.com |
| 4-Fluoro-2-methoxy-5-nitroaniline | 2,4-dichloropyrimidine | 2-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-4-amine | General Heterocycle Synthesis |
The presence of the N-methyl group in the title compound offers a modification point that can alter the solubility, binding affinity, and metabolic stability of the resulting heterocyclic products, making it a valuable tool for medicinal chemists in drug discovery and development.
Building Block for Oligomers and Polymers with Specific Electronic Properties
While direct polymerization of this compound is not extensively documented, the chemistry of aniline and nitroaniline derivatives suggests its strong potential as a monomer for creating functional polymers. researchgate.net Conjugated polymers derived from substituted anilines are of great interest for their electronic properties. jept.demdpi.comresearchgate.net
Copolymerization of aniline with monomers containing electron-withdrawing groups, such as nitroaniline, can be used to tune the electronic and optical properties of the resulting material. arabjchem.org For instance, poly(aniline-co-p-nitroaniline) has been investigated for its optical, electronic, and catalytic properties and has seen use as an anticorrosive pigment and in polymer solar cells. researchgate.netresearchgate.net The substituents on this compound would impart specific characteristics to a polymer backbone:
N-methyl and Methoxy (B1213986) groups: Increase solubility and act as electron-donating groups.
Nitro and Fluoro groups: Act as electron-withdrawing groups, modifying the polymer's electron affinity.
This combination of donor and acceptor groups within a single monomer unit could lead to polymers with low band gaps, a desirable property for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com
Development of Advanced Dye and Pigment Systems
Nitroanilines are a foundational class of compounds in the dye and pigment industry. chempanda.com The chromophoric properties of the nitroaniline structure, characterized by a strong charge-transfer band from the amino donor to the nitro acceptor, are responsible for their vibrant colors. researchgate.net 4-Nitroaniline, for example, is a precursor to Para Red, one of the first azo dyes. wikipedia.org Azo dyes containing the nitroaniline moiety are synthesized via diazotization of the aniline's amino group followed by coupling with a suitable aromatic compound. atbuftejoste.com.ng
The specific substituents on this compound would be expected to produce unique colors. The methoxy group typically induces a bathochromic (deepening of color) shift, while the fluorine atom can enhance the stability and lightfastness of the dye. Related compounds like 4-methyl-2-nitroaniline (B134579) are used to produce pigments such as toluidine red. nbinno.com Therefore, this compound is a promising candidate for the development of novel azo dyes and pigments with tailored hues and performance characteristics for use in textiles, inks, and coatings.
Design of Functional Materials with Tunable Properties
The distinct electronic structure of this compound, often described as a "push-pull" system, makes it an excellent candidate for the design of advanced functional materials.
Photonic Materials Research
Organic molecules with strong intramolecular charge-transfer characteristics are of significant interest for applications in photonics, particularly for their nonlinear optical (NLO) properties. nbinno.com Compounds like 3-nitroaniline (B104315) and other derivatives of nitrobenzene (B124822) and aniline are known to form crystals with efficient NLO activity. The NLO response arises from the asymmetric distribution of electron density, which is pronounced in molecules containing strong electron-donating groups (like N-methylamino and methoxy) and electron-accepting groups (like nitro). nbinno.com This arrangement leads to a large molecular hyperpolarizability, the microscopic origin of NLO phenomena such as second-harmonic generation (SHG), where light of one frequency is converted to light of double that frequency. nbinno.com The specific combination of substituents in this compound makes it a highly promising molecule for incorporation into new NLO materials for use in optical communications and laser technology. nbinno.com
Sensitizers in Optoelectronic Devices
The electronic properties that make nitroaniline derivatives suitable for NLO applications also make them candidates for use in optoelectronic devices. Theoretical and experimental studies have shown that substituted p-nitroanilines with strong electron-donating groups, such as methoxy (-OCH3) and amino (-NH2), possess small HOMO-LUMO energy gaps. researchgate.netnih.gov A small energy gap facilitates electronic excitation by visible light, which is a critical requirement for sensitizers in devices like dye-sensitized solar cells (DSSCs).
In a DSSC, a sensitizer (B1316253) dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, such as titanium dioxide. The structure of this compound is analogous to the donor-π-acceptor (D-π-A) motif common in organic sensitizers. The N-methylamino and methoxy groups act as the electron donor, the benzene (B151609) ring as the π-bridge, and the nitro group as the electron acceptor. This inherent electronic asymmetry suggests it could function effectively as a light-harvesting component in next-generation solar energy conversion technologies. nih.gov
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes for Substituted N-Methylated Nitroanilines
The synthesis of complex molecules like 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline hinges on the availability of efficient and sustainable chemical routes. Traditional methods for producing substituted anilines and performing N-methylation can be cumbersome or rely on hazardous reagents. nih.gov Future research will undoubtedly focus on developing greener and more atom-economical pathways.
A significant area of opportunity lies in the direct reductive N-methylation of nitro compounds. researchgate.netnih.gov This strategy is highly attractive as it avoids the pre-preparation of the amine, thereby shortening separation and purification steps. nih.gov Research into catalysts that can facilitate the one-pot conversion of a precursor nitroarene using a green methylating agent is a key objective. google.com With growing environmental awareness, the use of toxic and carcinogenic methylating agents like methyl halides and dimethyl sulfate (B86663) is being phased out in favor of greener alternatives such as dimethyl carbonate, methanol (B129727), or formaldehyde (B43269). google.com The development of catalytic systems, for instance, using copper-based catalysts that can utilize reagents like polyformaldehyde as both a methylating agent and a reducing agent, represents a promising path forward for synthesizing N-methylated nitro compounds under mild conditions. google.com
Furthermore, the principles of green chemistry are being incorporated more broadly into the synthesis of substituted anilines. nih.govchemrxiv.org This includes developing catalyst- and additive-free methods that proceed under mild conditions, are operationally simple, and are scalable. beilstein-journals.org Exploring novel multicomponent reactions or amination-aromatization strategies could provide alternative and more efficient pathways to the core aniline (B41778) structure. beilstein-journals.org
Table 1: Comparison of Synthetic Strategies for N-Methylated Anilines
| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach |
|---|---|---|
| Starting Material | Aniline derivative | Nitroarene derivative |
| Methylating Agent | Methyl halides, Dimethyl sulfate | Dimethyl carbonate, Formaldehyde, Methanol |
| Key Features | Often involves multiple steps, may use toxic reagents | Aims for one-pot synthesis, uses "green" reagents, shortens purification nih.gov |
| Catalysts | Varies | Development of novel, efficient, and reusable catalysts (e.g., Cu-based) google.com |
Exploration of Chemo- and Regioselective Catalytic Systems for Transformations
The multiple functional groups on this compound present a significant challenge and opportunity for selective chemical transformations. A primary focus of future research will be the development of catalytic systems capable of chemo- and regioselective reactions. For instance, the selective reduction of the nitro group to an amine is a crucial transformation for creating valuable intermediates for dyes, agrochemicals, and pharmaceuticals. researchgate.netresearchgate.net
The challenge lies in performing this reduction without affecting other reducible or sensitive groups on the aromatic ring. While noble metal catalysts (e.g., Pt, Ru) are effective for hydrogenation, they often lack chemoselectivity. researchgate.net A significant breakthrough would be the ability to transform these non-selective catalysts into highly chemoselective ones. researchgate.net Research has shown that this can be achieved by controlling the coordination of metal surface atoms and inducing a cooperative effect between the metal and the support material, such as titanium dioxide. researchgate.net Nanocarbon-based catalysts, including those using porous carbon or carbon nanofibers, also show promise for the selective hydrogenation of nitroaromatics under mild conditions. frontiersin.org
Beyond reduction, catalytic systems that can selectively functionalize other positions on the ring or transform existing groups are highly desirable. For example, exploring photoredox or copper-catalyzed reactions could enable novel carbocyanation or other coupling reactions, further diversifying the molecular scaffolds accessible from this starting material. nih.gov The ability to fully control the reaction pathway to yield various N-containing products—such as nitroso, hydroxylamine, or azo compounds—from the nitro group using a single, tunable catalytic system would be a major advancement. researchgate.net
Advanced In Situ Spectroscopic Characterization during Reaction Monitoring
To optimize and control the complex reactions involved in synthesizing and transforming substituted nitroanilines, a deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is essential. Advanced in situ spectroscopic techniques are powerful tools for achieving this. spectroscopyonline.com Real-time monitoring provides a continuous stream of data without the need to withdraw samples, which can disturb the reaction conditions. youtube.com
Future research will likely involve the integration of various spectroscopic probes into reaction vessels to monitor the synthesis of compounds like this compound.
FTIR (Fourier-Transform Infrared) Spectroscopy: This technique is highly effective for tracking the concentration of specific functional groups, allowing researchers to follow the consumption of reactants and the formation of products and intermediates in real-time. youtube.comnih.govrsc.org
Raman Spectroscopy: As a complementary technique to FTIR, Raman can be particularly useful for monitoring reactions in aqueous media and for observing specific vibrational modes, such as those of the nitro group. nih.gov
NMR (Nuclear Magnetic Resonance) Spectroscopy: While more complex to implement in situ, NMR provides detailed structural information that can help elucidate reaction mechanisms and characterize intermediates. nih.govrsc.org
By applying these techniques, chemists can gain valuable insights into reaction profiles, identify bottlenecks, and rapidly optimize conditions such as temperature, pressure, and catalyst loading. youtube.com This is especially critical for multistep syntheses or for reactions where selectivity is paramount.
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages for Nitroaniline Synthesis |
|---|---|---|
| FTIR | Functional group concentrations, reaction kinetics | Excellent for tracking key groups (-NO2, -NH2, -C=O), widely applicable. nih.govrsc.org |
| Raman | Molecular vibrations, structural information | Complements FTIR, good for aqueous systems, can detect subtle structural changes. nih.gov |
| NMR | Detailed molecular structure, identification of intermediates | Provides unambiguous structural data to elucidate complex reaction mechanisms. nih.gov |
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Analog Design
One key application is the prediction of reaction outcomes. acs.orgnih.gov ML models can be trained on large datasets of chemical reactions to predict the yield, selectivity, and optimal conditions for a given synthesis, reducing the need for extensive trial-and-error experimentation. nih.gov AI can also aid in designing more efficient and sustainable synthesis pathways by analyzing vast networks of possible reactions. mdpi.com
Investigation of Solid-State Engineering for Tailored Material Properties
The arrangement of molecules in the solid state dictates many of a material's bulk properties, including its melting point, solubility, stability, and optical characteristics. Crystal engineering, or solid-state engineering, seeks to understand and control these intermolecular interactions to produce materials with tailored properties. researchgate.net For nitroaniline derivatives, which are known to exhibit interesting optical and electronic properties, this is a particularly rich area for future investigation.
The interplay of hydrogen bonds (e.g., involving the amine proton and nitro oxygens) and aromatic (π-π stacking) interactions is crucial in determining the crystal packing of nitroanilines. researchgate.net The specific substituents on this compound (fluoro, methoxy (B1213986), N-methyl) will significantly influence these interactions. Future research could focus on:
Polymorph Screening: Investigating whether the compound can crystallize into different solid forms (polymorphs), each with unique physical properties.
Co-crystallization: Combining the target molecule with other "co-former" molecules to create new multi-component crystals (co-crystals) with enhanced properties, such as improved solubility or thermal stability.
Structure-Property Relationship Studies: Systematically studying how modifications to the molecular structure affect the solid-state packing and, consequently, the material's properties. This can be achieved by combining single-crystal X-ray diffraction with computational modeling. researchgate.net
By gaining control over the supramolecular assembly, it may be possible to engineer materials based on this nitroaniline derivative for specific applications, such as nonlinear optics, pigments, or as stable intermediates in pharmaceutical manufacturing. researchgate.net
Q & A
Basic: What are the optimal synthetic routes for preparing 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline, and how can intermediates be characterized?
A two-step approach is commonly employed:
- Step 1 : Nitration of a substituted aniline precursor (e.g., 4-fluoro-2-methoxy-N-methylaniline) using mixed acid (H₂SO₄/HNO₃) at controlled temperatures (0–5°C) to avoid over-nitration. The reaction mixture is quenched in ice water, and the pH adjusted to 6 for precipitation .
- Step 2 : Deprotection or functionalization (if necessary) using catalytic hydrogenation or acid hydrolysis.
Characterization : Key intermediates are verified via HPLC purity checks (>94%) and NMR. For example, aromatic protons in the methoxy group appear as singlets near δ 3.8–4.0 ppm, while nitro group regiochemistry is confirmed through NOESY correlations .
Basic: How can spectroscopic techniques distinguish this compound from structural isomers?
- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons, shifting aromatic peaks downfield. For example, the fluorine at C4 splits the C3 and C5 proton signals into doublets (J ≈ 8–10 Hz) .
- IR Spectroscopy : Stretching vibrations for nitro (-NO₂) appear at 1520–1350 cm⁻¹, while methoxy (-OCH₃) C-O stretches occur at 1250–1150 cm⁻¹. Fluorine substitution reduces symmetry, leading to sharper peaks .
- Mass Spectrometry : The molecular ion [M+H]⁺ is expected at m/z 229.05 (C₈H₈FN₂O₃). Fragmentation patterns show loss of NO₂ (46 amu) and CH₃O (31 amu) .
Advanced: What strategies address regioselectivity challenges during nitration of fluoro-methoxy aniline derivatives?
Regioselectivity is influenced by:
- Electronic Effects : The methoxy group is ortho/para-directing, while fluorine is meta-directing. Computational modeling (DFT) predicts preferential nitration at C5 due to resonance stabilization from the methoxy group .
- Steric Hindrance : Bulky substituents (e.g., N-methyl) at C1 can block nitration at C3.
- Experimental Validation : Competitive nitration of 2-fluoro-4-methoxyaniline yields 5-nitro (major) and 3-nitro (minor) products in a 7:1 ratio, confirmed by LC-MS .
Advanced: How do computational models predict the electronic effects of substituents on reactivity?
- DFT Calculations : HOMO-LUMO gaps reveal electron-deficient aromatic rings due to the nitro group, favoring nucleophilic attack at C5. The methoxy group increases electron density at C2 and C6, stabilizing intermediates .
- Molecular Docking : Studies on similar nitroanilines show that fluorine enhances binding to biological targets (e.g., enzymes) via polar interactions, while methoxy groups improve solubility .
Advanced: Can this compound be applied in sensing or materials science?
- Fluorescence Sensing : Nitroaniline derivatives exhibit solvatochromic shifts. When incorporated into metal-organic frameworks (MOFs), they detect Fe³⁺ ions (limit: 1 ppm) and nitroaromatics (e.g., 4-nitroaniline at 0.52 ppm) via fluorescence quenching .
- Electron Transport : The nitro group’s electron-withdrawing nature makes the compound a candidate for organic semiconductors. UV-vis spectra show absorption maxima near 350 nm, correlating with π→π* transitions .
Advanced: How does the compound’s stability vary under acidic or reducing conditions?
- Acidic Conditions : The methoxy group is hydrolytically stable below pH 3, but prolonged exposure to H₂SO₄ may demethylate it to a phenolic derivative.
- Reducing Conditions : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, forming 4-fluoro-2-methoxy-N-methyl-1,5-diaminobenzene. Over-reduction can occur if temperatures exceed 50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
